2,5-Dinitrofluorene

Description

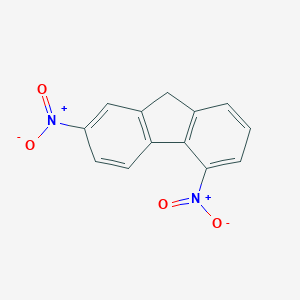

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dinitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O4/c16-14(17)10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)15(18)19/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAHNUAISBGLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O4 | |

| Record name | 2,5-DINITRO-9H-FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20270 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025162 | |

| Record name | 2,5-Dinitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dinitro-9h-fluorene is a light brown solid. (NTP, 1992) | |

| Record name | 2,5-DINITRO-9H-FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20270 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2,5-DINITRO-9H-FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20270 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15110-74-4 | |

| Record name | 2,5-DINITRO-9H-FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20270 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dinitro-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15110-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene, 2,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dinitrofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dinitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dinitrofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dinitrofluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXM7G9FC79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

405 °F (NTP, 1992) | |

| Record name | 2,5-DINITRO-9H-FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20270 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Chemical Transformations of 2,5 Dinitrofluorene

Classical Nitration Routes for Fluorene (B118485) and Dinitrofluorene Isomers

The primary method for synthesizing dinitrofluorene isomers, including 2,5-dinitrofluorene, is through the direct electrophilic nitration of fluorene. Classical approaches typically employ strong nitrating agents to introduce two nitro groups onto the fluorene backbone. A common laboratory-scale procedure involves the reaction of fluorene with fuming nitric acid in a solvent such as glacial acetic acid. chemmethod.com The reaction is typically initiated at low temperatures (e.g., 0-5 °C) before allowing it to proceed, sometimes with an increase in temperature. chemmethod.com

Another prevalent method is the use of a mixed acid system, which consists of a combination of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This mixed acid nitration is a powerful technique for achieving dinitration. The direct nitration of fluorene invariably leads to the formation of a mixture of dinitro isomers, with the 2,7- and this compound derivatives being the principal products.

| Table 1: Typical Conditions for Nitration of Fluorene | |

| Nitrating Agent | Fuming Nitric Acid |

| Solvent/Medium | Glacial Acetic Acid |

| Typical Temperature | 0–65 °C chemmethod.com |

| Primary Products | Mixture of 2,7-dinitrofluorene (B108060) and this compound |

| Notes | Temperature control is crucial to manage the exothermic reaction and minimize side products. osu.edu |

The nitration of fluorene is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the electronic properties of the fluorene ring system. The positions at C-2, C-4, C-5, and C-7 are electronically activated and are thus the preferred sites for electrophilic attack. The initial nitration of fluorene predominantly yields 2-nitrofluorene (B1194847).

Upon further nitration to form dinitro derivatives, the second nitro group is directed by the existing nitro group and the inherent reactivity of the remaining positions. The first nitro group is a deactivating meta-director. However, in the fluorene system, the directing effect of the entire fused ring system leads to the formation of 2,7- and this compound as the major products. The 2,7-isomer is often formed in a higher proportion than the 2,5-isomer. The distribution of these isomers is a consequence of the combined electronic and steric factors governing the approach of the nitronium ion to the mononitrated fluorene intermediate.

A significant challenge in the synthesis of this compound is the lack of selectivity in classical nitration reactions, which results in the concurrent formation of the 2,7-dinitrofluorene isomer. osu.edu The separation of these two isomers is difficult due to their similar chemical and physical properties.

The primary method for isolating the isomers relies on fractional crystallization. Research has noted that the 2,5-dinitro isomer exhibits greater solubility in several common organic solvents compared to the 2,7-dinitro product. This difference in solubility can be exploited to separate the isomers, though it often results in a low recovery yield for the pure this compound. The process typically involves dissolving the crude isomeric mixture in a suitable hot solvent and allowing it to cool, whereupon the less soluble 2,7-isomer crystallizes out first, leaving the 2,5-isomer enriched in the mother liquor. Achieving high purity for the 2,5-isomer often requires multiple, meticulous recrystallization steps.

Furthermore, the nitration reaction itself must be carefully controlled. Maintaining a low temperature, especially during the addition of the nitrating agent, is essential to minimize the formation of undesired side products and prevent potential runaway reactions. osu.edu

Regioselectivity and Isomeric Control in Fluorene Nitration Processes

Reduction of Dinitrofluorene to Diaminofluorene (B97380) Derivatives

The nitro groups of dinitrofluorenes can be chemically reduced to form the corresponding diaminofluorene derivatives, which are valuable synthons for polymers and dyes. While much of the literature details the reduction of the more common 2,7-dinitrofluorene, the established methods are generally applicable to the 2,5-isomer to produce 2,5-diaminofluorene.

Common reduction methodologies include catalytic hydrogenation and the use of reducing metals in acidic media.

Catalytic Hydrogenation : This method involves reacting the dinitrofluorene with a hydrogen source in the presence of a metal catalyst. A typical procedure uses hydrazine (B178648) hydrate (B1144303) as the hydrogen source and palladium on carbon (Pd/C) as the catalyst, with a solvent like ethanol. chemmethod.com The reaction is often conducted at reflux temperature. chemmethod.com Alternatively, hydrogen gas (H₂) can be used directly. chemicalbook.com

Metal/Acid Reduction : A classical and effective method involves the use of a metal, such as tin (Sn) or stannous chloride (SnCl₂), in the presence of a strong acid like concentrated hydrochloric acid (HCl). nih.gov The dinitro compound is typically refluxed with SnCl₂·2H₂O in a solvent mixture such as acetic acid and concentrated HCl, leading to the efficient reduction of both nitro groups to amines. nih.gov

Following the reduction, the resulting diaminofluorene is typically isolated by neutralizing the reaction mixture and extracting the product. Diaminofluorenes can be sensitive to air oxidation and are often used immediately in subsequent synthetic steps. osu.edu

| Table 2: General Methods for the Reduction of Dinitrofluorenes | |||

| Reducing Agent System | Catalyst | Solvent | Typical Product |

| Hydrazine Hydrate chemmethod.com | 5% Pd/C | Ethanol | 2,7-Diaminofluorene |

| Stannous Chloride (SnCl₂·2H₂O) / Conc. HCl nih.gov | N/A | Acetic Acid | 2,7-Diaminofluorene |

| Hydrogen Gas (H₂) chemicalbook.com | Pd/C | THF/Methanol | 2,7-Diaminofluorene |

These methods are reported for the 2,7-isomer but are standard procedures for nitro group reduction and applicable for the synthesis of 2,5-diaminofluorene.

Spectroscopic and Computational Analysis of this compound Remains Largely Undocumented in Publicly Available Research

A thorough review of available scientific literature reveals a significant gap in the detailed spectroscopic and computational characterization of the chemical compound This compound . While its isomer, 2,7-Dinitrofluorene, has been the subject of extensive investigation, including detailed vibrational and electronic analyses, similar data for the 2,5-isomer is not readily accessible in published research.

Efforts to compile information for a detailed analysis based on the requested outline have determined that specific experimental data and theoretical calculations for this compound are not sufficiently available to construct a scientifically accurate article. Key research areas such as Fourier Transform Infrared (FTIR) Spectroscopy, Fourier Transform Raman (FT-Raman) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, along with correlational computational analyses, are well-documented for the 2,7-dinitro isomer but not for this compound.

The available literature frequently mentions the synthesis of various dinitrofluorene compounds, but detailed characterization is predominantly focused on the 2,7-substituted version due to its properties and applications in materials science and chemical research. researchgate.netresearchgate.netchemmethod.com

Given the lack of specific data for This compound , it is not possible to provide the detailed article as requested. However, a comprehensive article on the extensively studied 2,7-Dinitrofluorene , following the proposed outline, could be generated based on the wealth of available scientific data.

Electronic Spectroscopy and Charge Transfer Phenomena

Resonant Raman Spectroscopy for Vibronic Progression

Resonant Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes coupled to an electronic transition. semi.ac.cnmdpi.com When the excitation laser frequency is tuned to be in resonance with an electronic absorption band of a molecule, specific vibrational modes associated with the chromophore are significantly enhanced. semi.ac.cnresearchgate.net This enhancement allows for the observation of detailed vibronic progressions, which consist of a series of overtone and combination bands. semi.ac.cn

In studies of dinitrofluorene derivatives, such as the 9,9-dimethyl-2,7-dinitrofluorene radical anion, RR spectroscopy has been instrumental. acs.orgnih.gov The electronic absorption spectrum of this compound shows both a near-infrared (NIR) intervalence charge transfer and a visible excited-state mixed-valence transition, both of which exhibit similar vibronic progressions. acs.orgnih.gov By acquiring vibrational frequency and intensity data from the resonant Raman spectrum, researchers can calculate a best-fit model for the absorption spectrum. acs.orgresearchgate.net This analysis enables the quantification of normal coordinate distortions, providing a detailed picture of the geometric changes that occur upon electronic excitation. acs.orgresearchgate.net The technique is sensitive enough to reveal how these distortions relate to the electronic changes in both ground and excited states. acs.org

Quantum Chemical Computational Approaches

Quantum chemical computations are essential for interpreting experimental data and predicting the properties of molecules like this compound. These methods provide a molecular-level understanding of structure and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. uobaghdad.edu.iq For dinitrofluorene systems, DFT calculations, often using the B3LYP functional with basis sets such as 6-311+G(d,p), are employed to determine the optimized molecular geometry, including bond lengths and angles. researchgate.net

While comprehensive DFT data for this compound is limited in published literature, extensive studies on the 2,7-dinitrofluorene isomer serve as a strong reference. researchgate.net These calculations provide the optimized structure and are the foundation for further analysis of vibrational frequencies, electronic properties, and reactivity. DFT calculations have been performed on this compound as part of broader studies on nitroaromatic compounds, confirming its inclusion in computational datasets. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters of 2,7-Dinitrofluorene using DFT (Note: This data is for the 2,7-isomer and illustrates the type of information obtained via DFT calculations.) | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | C1-C2 | 1.389 | C1-C2-C3 | 120.5 | | C9-C13 | 1.512 | C8-C9-C13 | 104.2 | | C2-N14 | 1.471 | O16-N14-C2 | 117.8 | | N14-O16| 1.229 | O16-N14-O17| 124.4 | Data sourced from studies on 2,7-dinitrofluorene.

To investigate the nature of electronic excited states, Time-Dependent Density Functional Theory (TDDFT) is the standard computational method. uobaghdad.edu.iqrsc.org TDDFT is used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and to understand the character of these electronic transitions. researchgate.netresearchgate.netresearchgate.net

For dinitrofluorene derivatives, TDDFT calculations help assign the absorption bands observed experimentally. researchgate.net For instance, in the 9,9-dimethyl-2,7-dinitrofluorene radical anion, TDDFT is used to analyze the intervalence charge transfer and excited-state mixed-valence transitions. acs.org This analysis involves examining the molecular orbitals involved in the transition to characterize it, for example, as a π → π* or n → π* transition. nih.gov The results from TDDFT calculations are crucial for interpreting electronic spectra and understanding the photophysical properties of the molecule. researchgate.netrsc.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and reactivity. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. ajchem-a.com A small HOMO-LUMO gap suggests that a molecule is more chemically reactive and that charge transfer can occur within the molecule upon electronic excitation. researchgate.netmdpi.com

This intramolecular charge transfer (ICT) is a defining feature of many nitro-substituted aromatic compounds. In the case of dinitrofluorenes, the electron-withdrawing nitro groups facilitate this ICT from the fluorene backbone. Analysis of the HOMO and LUMO energy levels and their spatial distribution reveals the nature of this charge transfer. nih.gov For the related 2,7-dinitrofluorene, the HOMO-LUMO analysis clearly explains the charge transfer process. Molecules with a smaller energy gap are generally considered soft molecules with higher chemical reactivity. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Energy Gap for 2,7-Dinitrofluorene (Note: This data is for the 2,7-isomer.)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -7.21 |

| E(LUMO) | -3.65 |

| Energy Gap (ΔE) | 3.56 |

Values are representative and depend on the specific computational level.

Molecules with significant intramolecular charge transfer characteristics are often candidates for non-linear optical (NLO) applications. The NLO response of a molecule is quantified by its hyperpolarizability. The first-order hyperpolarizability (β) is a key indicator of second-order NLO activity. DFT calculations are a standard method for predicting the hyperpolarizability of molecules. nih.gov

For 2,7-dinitrofluorene, the calculated first-order hyperpolarizability (β₀) was found to be 5.5058 × 10⁻³⁰ esu, a value significantly larger than that of the reference material urea (B33335) (0.3728 × 10⁻³⁰ esu). researchgate.net This large predicted value suggests that dinitrofluorene compounds are attractive candidates for future studies in the field of non-linear optics. researchgate.net The high hyperpolarizability values in such molecules are attributed to the strong ICT mediated through the π-conjugated system. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its chemical reactivity. researchgate.netreadthedocs.io The MEP map displays regions of varying electrostatic potential on the electron density surface. mdpi.comresearchgate.net

On a typical MEP map, regions of negative potential (colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. researchgate.netresearchgate.net For nitroaromatic compounds, the MEP map highlights the strong negative potential around the oxygen atoms of the nitro groups, identifying them as primary sites for electrophilic interaction. researchgate.net Conversely, positive potential is often located over the aromatic protons. researchgate.netresearchgate.net MEP analysis has been performed on 2,7-dinitrofluorene to understand its reactive behavior. Studies that included this compound have also used MEP profiles to correlate electronic properties with biological activity. nih.gov

Spectroscopic and Computational Characterization of Dinitrofluorene Systems

Vibrational Spectroscopy

The accurate prediction of vibrational spectra is crucial for the structural elucidation of molecules. While the harmonic oscillator approximation is a common starting point in computational chemistry, it inherently fails to account for the anharmonic nature of molecular vibrations, leading to discrepancies with experimental data, particularly for overtone and combination bands. nih.govmdpi.com To achieve a more precise correlation between theoretical and experimental spectra, advanced computational methods that incorporate anharmonicity are necessary.

Prominent among these methods are Vibrational Self-Consistent Field (VSCF), Second-Order Perturbation Theory corrected VSCF (PT2-VSCF), and Generalized Second-Order Vibrational Perturbation Theory (GVPT2).

Vibrational Self-Consistent Field (VSCF)

The VSCF method is a foundational approach for calculating anharmonic vibrational frequencies. mdpi.comontosight.ai It operates on the principle of separating the total vibrational wavefunction into a product of single-mode wavefunctions. ontosight.ai Each of these functions describes the vibration of a specific mode, and they are optimized self-consistently within the potential energy field created by the other modes. ontosight.ai This approach provides a more accurate description of the potential energy surface compared to the harmonic approximation and improves the calculation of vibrational frequencies and intensities. ontosight.ai However, the computational cost of VSCF can be significant, especially for larger and more complex molecules. mdpi.comrsc.org

Post-VSCF Methods: PT2-VSCF

To enhance the accuracy of the VSCF method, corrections can be applied to account for the interactions, or coupling, between different vibrational modes. mdpi.com The second-order perturbation theory augmented VSCF (PT2-VSCF), also known as correlation-corrected VSCF (CC-VSCF), is a widely used extension. mdpi.comresearchgate.net This technique treats the mode-mode coupling as a perturbation to the VSCF energy levels, yielding more accurate vibrational frequencies. mdpi.com The PT2-VSCF approach has proven to be a valuable tool for the analysis of complex systems, though it requires considerable computational resources. mdpi.com

Generalized Second-Order Vibrational Perturbation Theory (GVPT2)

Another powerful method for computing anharmonic vibrational spectra is the Generalized Second-Order Vibrational Perturbation Theory (GVPT2). researchgate.net This method relies on calculating higher-order derivatives of the energy to correct the harmonic frequencies for anharmonic effects. mdpi.com The GVPT2 approach has been shown to yield results in good agreement with experimental findings for various molecules. researchgate.net

Application to Dinitrofluorene Systems

While comprehensive computational studies employing harmonic approximations like Density Functional Theory (DFT) have been conducted on dinitrofluorene isomers such as 2,7-dinitrofluorene (B108060), detailed research specifically applying advanced anharmonic frequency simulations like GVPT2, VSCF, or PT2-VSCF to 2,5-dinitrofluorene is not extensively documented in the reviewed literature. researchgate.net Studies on related molecules demonstrate that these anharmonic methods are critical for accurately assigning fundamental, combination, and overtone bands in experimental FTIR and FT-Raman spectra. researchgate.net

The application of these sophisticated computational techniques to this compound would represent a significant step forward in its characterization. Such simulations would provide a more profound understanding of its vibrational dynamics and enable a more precise interpretation of its experimental spectra.

Mechanistic Investigations of 2,5 Dinitrofluorene Reactivity

Nitroreduction Pathways

The biological activity of many nitroaromatic compounds, including nitrofluorenes like 2,5-Dinitrofluorene, is contingent upon their metabolic activation. This activation is primarily achieved through the reduction of one of the nitro groups, a process known as nitroreduction. This multi-step pathway converts the relatively inert parent compound into highly reactive intermediates capable of interacting with cellular macromolecules, such as DNA. The key stages of this activation process involve enzymatic reduction to form N-hydroxy arylamine intermediates, which are then further metabolized via O-esterification to produce the ultimate DNA-binding species.

The initial and rate-limiting step in the activation of this compound is the reduction of a nitro group. This six-electron reduction sequentially forms nitroso, N-hydroxylamino, and amino functional groups. ontosight.ai This bioactivation is catalyzed by a variety of nitroreductases, which are often enzymes "hijacked" for their ability to donate electrons to the nitro group. ontosight.ai

Key enzymes implicated in the nitroreduction of nitroaromatic compounds include cytosolic reductases like Xanthine (B1682287) Oxidase (XO) and NAD(P)H:quinone oxidoreductase (NQO1), as well as microsomal enzymes such as NADPH:cytochrome P450 reductase. nih.gov

Xanthine Oxidase (XO): This enzyme, which catalyzes the hydroxylation of hypoxanthine (B114508) to xanthine and uric acid, can also reduce nitroaromatics. ontosight.ai Studies on the related compound 2,7-dinitrofluorene (B108060) have demonstrated that XO can catalyze its nitroreduction. researchgate.net Given the structural similarity, XO is a probable catalyst for the metabolic activation of this compound.

NAD(P)H:quinone oxidoreductase (NQO1): NQO1 is a FAD-linked oxidoreductase that typically reduces quinones. ontosight.ai However, it is also a major nitroreductase for various nitroaromatic compounds. ontosight.ai Cytosolic fractions from rat liver and mammary glands, which contain NQO1, have been shown to effectively catalyze the nitroreduction of 2,7-dinitrofluorene, suggesting a similar role in the metabolism of this compound. researchgate.net

| Enzyme | Family | Typical Function | Role in Nitroreduction |

| Xanthine Oxidase (XO) | Molybdenum hydroxylase | Hypoxanthine & Xanthine metabolism | Catalyzes the reduction of nitro groups to N-hydroxy arylamines. ontosight.airesearchgate.net |

| NQO1 | Oxidoreductase | Two-electron reduction of quinones | Catalyzes nitroreduction, activating nitroaromatic compounds. ontosight.ainih.gov |

| NADPH:cytochrome P450 reductase | Flavoenzyme | Electron donor to P450 enzymes | Participates in microsomal nitroreduction. nih.gov |

The enzymatic reduction of a nitro group on the fluorene (B118485) backbone proceeds through a nitroso (-NO) derivative to form a crucial N-hydroxy arylamine (-NHOH) intermediate. ontosight.airesearchgate.net The formation of this N-hydroxy metabolite is considered the pivotal step in the bioactivation of most carcinogenic nitroaromatic hydrocarbons. nih.gov While the N-hydroxy arylamine can directly bind to DNA, its reactivity is significantly enhanced by subsequent metabolic steps. researchgate.net The detection of amine products in metabolic studies of related nitrofluorenes serves as evidence for the transient formation of this N-hydroxy arylamine intermediate. researchgate.net

The N-hydroxy arylamine intermediate undergoes further activation via Phase II metabolism, specifically through O-esterification. ontosight.ainih.gov This process involves conjugation reactions catalyzed by enzymes such as N,O-acetyltransferases (NATs) or sulfotransferases (SULTs). ontosight.ai

O-Acetylation: In the presence of acetyl coenzyme A (acetyl CoA), NATs catalyze the formation of an N-acetoxy arylamine. researchgate.net

O-Sulfation: SULTs can catalyze the formation of an N-sulfoxy arylamine. nih.gov

These resulting esters are unstable and contain a good leaving group. ontosight.ai They readily undergo heterolysis of the N-O bond, generating a highly electrophilic nitrenium ion. nih.gov This ultimate carcinogen can then react with nucleophilic sites in DNA, primarily at the C8 position of guanine, to form stable covalent DNA adducts. researchgate.net The formation of these adducts is a critical event in the initiation of chemical carcinogenesis. nih.govresearchgate.net Studies on 2,7-dinitrofluorene have confirmed that its activation to a DNA-binding species is dependent on acetyl CoA, consistent with the O-acetylation of the N-hydroxy arylamine intermediate. researchgate.net

Formation of N-Hydroxy Arylamine Intermediates

Photochemical Degradation Dynamics

The environmental fate of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is influenced by their susceptibility to photochemical reactions when exposed to light. These reactions can lead to the degradation of the parent compound, altering its environmental persistence and toxicological profile.

While comprehensive studies on the photochemical degradation of a range of nitro-PAHs exist, specific kinetic data for this compound is not extensively detailed in the reviewed literature. However, research on structurally similar compounds, such as 2,7-dinitrofluorene and other nitro-PAHs, provides a framework for understanding the potential kinetic models. nih.govresearchgate.net The photodegradation of these compounds has been observed to follow various kinetic models depending on the specific compound and the experimental conditions, including the solvent used. nih.govresearchgate.net

Commonly observed kinetic patterns for nitro-PAHs include:

First-Order Kinetics: Many nitro-PAHs exhibit degradation that follows a first-order rate law, where the rate of reaction is directly proportional to the concentration of the compound. nih.govresearchgate.net

Second-Order Kinetics: In some instances, particularly in specific solvents like chloroform (B151607), photodegradation follows second-order kinetics. nih.gov

Self-Catalysis: A few nitro-PAHs show evidence of self-catalysis, where a photoproduct acts as a photosensitizer, accelerating the degradation of the remaining parent compound over time. nih.govresearchgate.net

The rate and pathway of photochemical reactions are significantly influenced by the surrounding medium and the inherent structure of the molecule.

Influence of Solvent: The choice of solvent has a profound effect on the photodegradation rate of nitro-PAHs. nih.govresearchgate.net Studies on a variety of these compounds have established a general trend where degradation is faster in less polar, chlorinated solvents and slower in more polar solvents. The observed order of degradation rates is typically: Chloroform > Dichloromethane > Dimethylformamide (DMF) > Acetonitrile (B52724). nih.gov The rate generally decreases further with the addition of water to organic solvents. nih.gov This effect is partly attributed to the higher solubility of molecular oxygen, a key reactant in photo-oxidation, in less polar solvents. nih.gov

Influence of Molecular Structure: The molecular structure, particularly the orientation of the nitro group relative to the aromatic ring system, is a critical determinant of photoreactivity. nih.gov For instance, compounds where the nitro group is forced into a perpendicular position relative to the aromatic rings due to steric hindrance tend to be more photoreactive than compounds where the nitro group is co-planar. nih.gov While specific structural analysis of this compound's photoreactivity is not available in the reviewed literature, its reactivity would be governed by these established principles.

Photoproduct Identification and Transformation Pathways

While this compound has been identified as an environmental nitro-polycyclic aromatic hydrocarbon (nitro-PAH), specific, detailed studies on its photoproducts and transformation pathways are not extensively available in scientific literature. However, by examining the well-documented photochemical behavior of structurally similar compounds—including its isomer 2,7-dinitrofluorene (2,7-DNF), the parent compound 2-nitrofluorene (B1194847) (2-NF), and other nitro-PAHs—plausible transformation routes can be inferred. nih.govresearchgate.net

The photochemical reactivity of nitro-PAHs is complex and can proceed through several competing pathways, influenced by factors such as the solvent, the presence of oxygen, and the specific structure of the molecule. nih.govacs.org For co-planar nitro-PAHs, a category that includes fluorene derivatives, the predominant photochemical reactions typically involve oxidation of the aromatic system or transformation of the nitro groups. nih.gov

Proposed Transformation Pathways

Based on analogous compounds, the primary photochemical transformation pathways for this compound are expected to involve oxidation at the C9 position and/or reduction of the nitro groups.

One of the most likely transformation products is 2,5-Dinitro-9-fluorenone . This pathway involves the oxidation of the methylene (B1212753) bridge (C9) to a carbonyl group. This type of transformation is common for fluorene-based compounds. For instance, research suggests that 2-nitrofluorene likely degrades photochemically to form 2-nitrofluorenone. researchgate.net The formation of such ketone and quinone-type products is a recognized pathway for many PAHs and their derivatives. nih.govresearchgate.net

Another significant pathway involves the transformation of the nitro functional groups. It is plausible that one or both nitro groups undergo reduction, leading to a variety of intermediate and final products. This can occur through a sequence of steps, forming nitroso, hydroxylamino, and amino derivatives. While these specific products have not been isolated for this compound, the general mechanism is well-established for other nitroaromatic compounds. epa.gov

A key mechanism in the photochemistry of some nitro-PAHs is the rearrangement of a nitro group to a nitrite (B80452), which then transforms into a nitroso ketone. This unstable intermediate is readily oxidized further, often resulting in quinone structures. nih.gov

The table below outlines the plausible phototransformation products of this compound based on these established reaction mechanisms for related compounds.

Table 1: Plausible Phototransformation Products of this compound

| Compound Name | Chemical Structure | Plausible Formation Pathway |

|---|---|---|

| 2,5-Dinitro-9-fluorenone |  |

Oxidation of the C9 methylene bridge |

| 2-Amino-5-nitrofluorene |  |

Reduction of one nitro group |

| 5-Amino-2-nitrofluorene |  |

Reduction of one nitro group |

| 2,5-Diaminofluorene |  |

Reduction of both nitro groups |

Research Findings from Analogous Compounds

Detailed kinetic studies on a range of nitro-PAHs reveal significant variability in their photoreactivity. The degradation half-life is highly dependent on the solvent, which affects mechanisms such as oxygen solubility and the potential for self-catalysis. nih.govresearchgate.net For example, the photodegradation of many nitro-PAHs is significantly faster in chlorinated solvents like chloroform (CHCl₃) compared to acetonitrile (CH₃CN) or mixtures with water. nih.gov The presence of dissolved oxygen is crucial as it facilitates the oxidation of the parent compound. nih.govresearchgate.net

Studies on 2,7-DNF, the isomer of this compound, showed it to be highly photoreactive, with a half-life of just 7 minutes when irradiated in a DMF/water mixture. nih.gov The solution turned intensely yellow upon irradiation, indicating rapid chemical transformation. nih.gov However, even in this study, the specific photoproducts were not fully isolated and characterized. researchgate.net

The photodegradation kinetics of various nitro-PAHs have been determined, as shown in the table below. This data highlights the high photoreactivity of this class of compounds, although specific rates for this compound are not available.

Table 2: Photodegradation Half-Lives of Selected Nitro-PAHs in Chloroform (CHCl₃)

| Compound | Half-Life (t½) in CHCl₃ (minutes) | Kinetic Order |

|---|---|---|

| 9-Nitroanthracene | 1 | 1st Order |

| 2-Nitrofluorene | 1.6 | 2nd Order |

| 6-Nitrochrysene | 2 | 1st Order |

| 5-Nitroacenaphthene | 8.5 | 2nd Order |

| 1-Nitropyrene | 12 | 1st Order |

| 3-Nitrofluoranthene | 24 | 1st Order |

Data sourced from studies on nitro-PAH photodegradation. nih.gov

This comparative data suggests that fluorene-based nitro-aromatics are among the more rapidly degrading compounds when exposed to light under these conditions. nih.govresearchgate.net The complexity of the reactions is also notable, with kinetics ranging from first-order to second-order, and in some solvents like DMF, certain nitro-PAHs undergo self-catalytic reactions where a photoproduct may act as a photosensitizer. nih.gov

Toxicological and Genotoxicological Studies of Dinitrofluorenes

DNA Adduct Formation and Interactions

Nitroaromatic compounds like dinitrofluorenes can form covalent bonds with DNA, known as adducts, which is a critical step in the initiation of carcinogenesis. This process typically involves the metabolic reduction of the nitro groups to reactive N-hydroxy arylamines that can then bind to DNA bases.

While specific studies on 2,5-dinitrofluorene are limited, research on the related compound 2,7-dinitrofluorene (B108060) (2,7-diNF) provides significant insights. In vitro studies involving the reduction of 2,7-diNF in the presence of calf thymus DNA have led to the characterization of a major DNA adduct. acs.org This primary adduct was identified as N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene. acs.org This finding highlights the C8 position of deoxyguanosine as a principal target for adduct formation following the metabolic activation of dinitrofluorenes. The formation of such adducts is a key indicator of the genotoxic potential of these compounds.

In addition to the primary deoxyguanosine adduct, studies on 2,7-diNF have also identified a minor adduct involving deoxyadenosine (B7792050). acs.org This adduct was determined to be a deoxyadenosine adduct of 2-amino-7-nitrofluorene, indicating that deoxyadenosine is also a target for DNA binding, albeit to a lesser extent than deoxyguanosine. acs.org The formation of multiple types of DNA adducts suggests a complex interaction between the metabolites of dinitrofluorenes and the genetic material.

The ³²P-postlabeling assay is a highly sensitive method used to detect and quantify DNA adducts, even at very low levels. healtheffects.orgoup.comoup.com This technique has been instrumental in assessing the DNA binding capacity of various nitroaromatic compounds. For instance, in studies of 2-nitrofluorene (B1194847), a related compound, the ³²P-postlabeling method has been used to detect multiple DNA adducts in rats. iarc.fr The application of such sensitive techniques is crucial for understanding the dose-response relationships and the persistence of DNA damage induced by compounds like this compound. Although direct ³²P-postlabeling data for this compound is not extensively detailed in the provided search results, the methodology is standard for assessing the genotoxicity of this class of compounds. healtheffects.org

Identification of Deoxyadenosine Adducts

Genotoxicity Assessments

Genotoxicity assessments are performed to determine if a chemical agent can damage the genetic information within a cell, leading to mutations and potentially cancer.

Unscheduled DNA synthesis (UDS) is a DNA repair process that is activated in response to DNA damage. Measuring UDS is a common method to assess the genotoxicity of a chemical. epa.gov In studies using primary hepatocytes from rats and mice, 2,7-dinitrofluorene was shown to elicit a positive response in DNA repair tests, indicating that it is metabolically activated to genotoxic species in these rodent cells. capes.gov.brnih.gov This suggests that dinitrofluorenes are capable of inducing DNA damage that triggers a cellular repair response.

Interestingly, comparative studies have revealed species-specific differences in the genotoxic response to dinitrofluorenes. While 2,7-dinitrofluorene tested positive in DNA repair assays using rodent hepatocytes, it elicited a negative response in similar tests conducted with human hepatocytes. nih.govjst.go.jp This suggests potential differences in the metabolic activation pathways of this compound between humans and rats. nih.govjst.go.jp Such species-specific differences are critical for extrapolating findings from animal studies to human health risk assessment.

Data Table: Genotoxicity of Dinitrofluorenes in DNA Repair Tests

| Compound | Test System | Result |

| 2,7-Dinitrofluorene | Rat Hepatocytes (UDS) | Positive capes.gov.brnih.gov |

| 2,7-Dinitrofluorene | Mouse Hepatocytes (UDS) | Positive capes.gov.brnih.gov |

| 2,7-Dinitrofluorene | Human Hepatocytes (UDS) | Negative nih.govjst.go.jp |

Mutagenic Potency and Structure-Activity Relationships (SAR)

The mutagenic potential of nitroaromatic compounds like this compound is intrinsically linked to their chemical structure. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the determinants of mutagenicity for this class of compounds. Research has shown that the mutagenic potency of aromatic and heteroaromatic nitro compounds is primarily governed by two key factors: hydrophobicity and the energies of the lowest unoccupied molecular orbitals (LUMO). nih.gov

Hydrophobicity, often modeled by octanol/water partition coefficients, influences the compound's ability to traverse cellular membranes and interact with intracellular targets. nih.gov The energy of the LUMO is indicative of the molecule's electron-accepting capability, a critical aspect of the metabolic activation of nitroarenes. nih.gov Furthermore, the number of fused aromatic rings plays a significant role, with compounds possessing three or more fused rings generally exhibiting greater mutagenic potency than those with one or two. nih.gov

For nitrofluorenes specifically, the position of the nitro group significantly impacts mutagenicity. Studies suggest that nitroPAHs with the nitro group situated along the longest axis of the molecule tend to exhibit the highest mutagenicity in S. typhimurium. inchem.org This stereochemical consideration is thought to be related to the fit of the molecule within the active site of bacterial nitroreductases. inchem.org Compounds where the nitro group is oriented perpendicular to the aromatic ring system often show decreased mutagenicity due to steric hindrance. inchem.org

Table 1: Factors Influencing Mutagenic Potency of Nitroaromatic Compounds

| Factor | Influence on Mutagenicity | Reference |

|---|---|---|

| Hydrophobicity (logP) | Higher hydrophobicity is generally correlated with increased mutagenicity. | nih.gov |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Lower LUMO energy facilitates electron acceptance and metabolic activation, leading to higher mutagenicity. | nih.gov |

| Number of Fused Rings | Compounds with three or more fused rings tend to be more potent mutagens. | nih.gov |

| Position of Nitro Group | Location along the longest axis of the molecule can enhance mutagenic activity in some assays. | inchem.org |

Carcinogenesis Research

The carcinogenic properties of dinitrofluorenes, including this compound, have been a subject of significant scientific inquiry. These compounds are recognized as environmental pollutants, primarily originating from incomplete combustion processes. oup.com

Tumorigenicity Studies in Animal Models

Animal models have been crucial in assessing the carcinogenic potential of this compound. In a study involving female Sprague-Dawley rats, administration of this compound in their diet resulted in a 12.5% incidence of mammary gland tumors. oup.com This was part of a comparative study where 2,7-dinitrofluorene and 2-nitrofluorene showed mammary tumor incidences of 100% and 44%, respectively, under the same conditions. oup.com

Another study examined the carcinogenicity of several nitrofluorenes, including this compound, following a single intramammary injection in 50-day-old female Sprague-Dawley rats. nih.gov While this study highlighted the potent carcinogenicity of 2,7-dinitrofluorene, it also included this compound in the panel of tested compounds, contributing to the understanding of its tumorigenic potential. nih.gov

Organ-Specific Carcinogenic Effects (e.g., Mammary Gland, Forestomach)

Research has demonstrated a distinct organ-specific carcinogenic effect of dinitrofluorenes, with the mammary gland being a primary target. oup.com Dietary administration of this compound to female Sprague-Dawley rats predominantly led to the development of mammary gland tumors. oup.com This aligns with the broader findings for other nitrofluorenes, such as 2,7-dinitrofluorene, which is a potent mammary carcinogen in this animal model. oup.comnih.gov

In addition to the mammary gland, other organs can be affected. For instance, after intramammary injection of 2-nitrofluorene, one rat developed a hepatocellular carcinoma, suggesting a potential for systemic carcinogenic effects. oup.com However, the primary focus of the carcinogenic effects of dietary this compound in the cited studies remains on the mammary gland. oup.com

Metabolic Activation and Detoxification Pathways Relevant to Carcinogenesis

The carcinogenicity of nitroaromatic compounds is intrinsically linked to their metabolic fate within the body. Metabolic activation is a critical step in converting these compounds into reactive electrophiles that can bind to cellular macromolecules like DNA, initiating the carcinogenic process. researchgate.net

For nitrofluorenes, a key activation pathway involves the reduction of the nitro group to form a hydroxylamino intermediate. nih.gov This can be followed by O-esterification to create a reactive species. acs.orgacs.org Enzymes such as cytochrome P450s and various nitroreductases play a crucial role in this bioactivation. nih.gov Specifically, enzymes like xanthine (B1682287) oxidase and NQO1 have been implicated in the metabolic activation of 2,7-dinitrofluorene. nih.gov

Conversely, detoxification pathways exist to mitigate the harmful effects of these compounds. Ring hydroxylation is generally considered a detoxification route, leading to metabolites that are more readily excreted. researchgate.net The balance between metabolic activation and detoxification is a key determinant of the ultimate carcinogenic outcome. nih.gov

Role of Nitro Group Reduction in Carcinogenic Activation

The reduction of the nitro group is a pivotal step in the carcinogenic activation of nitrofluorenes. oup.com This process, catalyzed by nitroreductase enzymes, converts the nitro group into a nitroso and then a hydroxylamino group. nih.gov The resulting N-hydroxy arylamine is a proximate carcinogen that can bind to DNA, either directly or after further activation through O-esterification (e.g., acetylation or sulfation), to form a highly reactive nitrenium ion. nih.govacs.org

This metabolic activation through nitroreduction leads to the formation of DNA adducts, which are considered a critical initiating event in chemical carcinogenesis. acs.org For 2,7-dinitrofluorene, studies have identified the major DNA adduct as N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene, confirming the role of nitroreduction in its genotoxicity. acs.org The formation of this adduct is significantly enhanced in the presence of acetyl CoA, highlighting the importance of N-acetyltransferases in the final activation step. acs.org The reduction of one nitro group appears sufficient for this activation, as the resulting aminonitrofluorene derivative is the one that forms the adduct. acs.org This process underscores the central role of nitro group reduction in the mechanism of carcinogenesis for dinitrofluorenes.

Environmental Fate and Bioremediation of Nitrofluorene Compounds

Occurrence and Distribution in Environmental Matrices

The compound 2,5-Dinitrofluorene is recognized as an environmental pollutant originating from various anthropogenic activities. epa.gov Its presence has been confirmed in several environmental samples, primarily associated with combustion byproducts.

This compound has been identified as a component of airborne particulate matter, particularly in emissions from combustion sources. Research has confirmed its presence in the exhaust from diesel engines. For instance, studies of diesel exhaust particulates have qualitatively identified this compound among other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). It is also found in air emissions from coal-burning power plants.

In specific occupational environments, such as during the operation of diesel-powered forklifts, this compound has been quantified in the exhaust. The table below presents data from a study measuring exhaust components from such vehicles.

Table 1: Concentration of this compound in Diesel Forklift Exhaust

| Compound | Concentration in Raw Exhaust (μg/m³) | Concentration in Diluted Exhaust (μg/m³) | Emission Factor (mg/L of fuel) |

|---|---|---|---|

| This compound | 7.0 | 71 | 0.3 |

While specific data on the seasonal and geographic distribution of this compound is limited, general trends for nitro-PAHs provide valuable context. The atmospheric concentrations of nitro-PAHs often exhibit seasonal fluctuations, influenced by emission sources and meteorological conditions. uniba.it In many urban areas, concentrations of related compounds are higher in winter than in summer. mdpi.com This is often attributed to increased emissions from heating activities and meteorological conditions that favor the condensation of semi-volatile compounds onto particulate matter. copernicus.org

Geographically, nitro-PAHs are widespread. For example, the isomer 2,7-Dinitrofluorene (B108060) has been detected in urban road dusts in Xi'an, China, and in the ambient air of the Arctic town of Longyearbyen, Svalbard. copernicus.orgklacp.ac.cn The presence in the Arctic suggests that these compounds are subject to long-range atmospheric transport, which is often more pronounced during winter and spring. copernicus.org Low ambient temperatures in polar regions favor the partitioning of these compounds from the gas phase to the particulate phase, increasing their environmental persistence. copernicus.org

The primary sources of this compound and other nitro-PAHs in the environment can be categorized into direct emissions from combustion processes and secondary formation in the atmosphere.

Combustion: Incomplete combustion of organic materials is a major source. This compound has been identified in emissions from diesel engines and coal-fired power plants. These high-temperature processes provide the conditions for the formation of PAHs and their subsequent nitration. mdpi.com Vehicles are considered a major contributor to atmospheric nitro-PAHs in all seasons. mdpi.com

Photooxidation and Atmospheric Formation: Nitro-PAHs can be formed in the atmosphere through chemical reactions. Parent PAHs can react with nitrogen oxides (NOx) in polluted air to form nitroaromatics. Specifically, gas-phase reactions of PAHs with hydroxyl radicals (•OH) can lead to the formation of certain nitro-isomers. uniba.it While some nitro-PAHs are directly emitted, others, such as 2-nitrofluoranthene (B81861) and 2-nitropyrene, are known to be ubiquitous components of particulate matter formed through these secondary atmospheric processes. uniba.it

Seasonal Variations and Geographic Distribution

Microbial Transformation and Biodegradation Pathways

The environmental persistence of this compound is influenced by its susceptibility to microbial degradation. Like other nitroaromatic compounds, its transformation can occur under both anaerobic and aerobic conditions, although nitro-substituted PAHs are generally considered to be degraded slowly by indigenous microorganisms. researchgate.netepa.gov

Under anaerobic conditions, the primary biotransformation pathway for nitroaromatic compounds is the reduction of the nitro groups. researchgate.net This process is carried out by a variety of anaerobic bacteria. researchgate.netepa.gov The metabolic pathway involves a stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and ultimately to an amino group (-NH₂). The resulting compound from the full reduction of this compound would be 2,5-Diaminofluorene. This nitroreduction pathway is considered a critical step in the metabolism of nitro-PAHs. researchgate.net

Aerobic degradation of nitroaromatic compounds typically involves oxidative pathways initiated by monooxygenase or dioxygenase enzymes, which can lead to the mineralization of the compound. While specific pathways for this compound are not detailed in the available research, studies on analogous compounds like dinitrotoluenes (DNTs) offer insight into potential mechanisms.

For example, the aerobic biodegradation of 2,6-Dinitrotoluene by certain bacteria is initiated by a dioxygenation reaction that adds two hydroxyl groups to the aromatic ring and releases a nitrite (B80452) group, forming 3-methyl-4-nitrocatechol. nih.gov This intermediate then undergoes extradiol ring cleavage, followed by further enzymatic reactions. nih.gov A similar oxidative pathway has been reported for 2,4-Dinitrotoluene. nih.gov It is plausible that aerobic microbes might employ similar enzymatic strategies, such as initial dioxygenation and ring cleavage, to degrade dinitrofluorenes. However, it is also noted that aerobic bioremediation of PAH-contaminated soil can sometimes lead to an increase in genotoxicity due to the formation of polar, toxic intermediate products. researchgate.netepa.gov

Role of Specific Microbial Strains and Enzymes in Biodegradation

The biodegradation of nitroaromatic compounds, including nitrofluorenes, is facilitated by a diverse range of microorganisms that have evolved specific enzymatic systems to transform or mineralize these recalcitrant molecules. Both aerobic and anaerobic bacteria, as well as fungi, play a crucial role in these processes. nih.govresearchgate.net The number of nitro groups on the aromatic ring influences the compound's susceptibility to microbial attack; a higher number of nitro groups makes the ring more electron-deficient and thus more resistant to oxidative degradation. mdpi.com

Microbial degradation of nitroaromatics can proceed through several strategies, including the reduction of nitro groups, oxygenolytic removal of the nitro group, or partial reduction followed by rearrangement. nih.govresearchgate.net Key enzymes involved in these pathways include nitroreductases, monooxygenases, and dioxygenases. mdpi.com

Several bacterial genera have been identified with the capability to degrade complex organic pollutants. Genera such as Pseudomonas, Rhodococcus, Bacillus, Acinetobacter, Stenotrophomonas, and Mycobacterium are frequently cited for their hydrocarbon-degrading abilities and their roles in bioremediation. nih.govmdpi.comacademicjournals.org For instance, strains of Pseudomonas putida and Rhodococcus erythropolis have demonstrated significant degradative capabilities against various nitroaromatic compounds. nih.govnih.gov Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective and can mineralize highly substituted nitroaromatics such as 2,4,6-trinitrotoluene (B92697) (TNT). nih.govnih.gov

A prominent family of enzymes involved in the reduction of nitroaromatic compounds is the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases. nih.govasm.org These enzymes, found in bacteria, yeast, and plants, catalyze the reduction of activated C=C bonds and certain nitroaromatic compounds. researchgate.net For example, pentaerythritol (B129877) tetranitrate (PETN) reductase from Enterobacter cloacae PB2 and xenobiotic reductases (XenA and XenB) from Pseudomonas putida are members of the OYE family that can transform explosives like TNT and nitroglycerin. nih.govresearchgate.netmedwinpublishers.com The mechanism often involves the transfer of a hydride from a reduced flavin cofactor (FMN) to the substrate. nih.gov

Table 1: Microbial Strains and Enzymes in Nitroaromatic Biodegradation

| Microbial Strain/Enzyme Family | Compound(s) Degraded | Key Enzyme(s)/Pathway | Reference(s) |

|---|---|---|---|

| Rhodococcus erythropolis HLPM-1 | 2,4,6-Trinitrophenol (Picric Acid) | Hydride-Meisenheimer complex formation | nih.gov, nih.gov |

| Phanerochaete chrysosporium | 2,4-Dinitrotoluene, 2,4,6-Trinitrotoluene (TNT) | Mineralization | nih.gov, nih.gov |

| Enterobacter cloacae PB2 | Pentaerythritol tetranitrate (PETN), TNT | PETN reductase (an Old Yellow Enzyme) | asm.org, researchgate.net |

| Pseudomonas putida | Xenobiotics, Toluene | Xenobiotic reductases (XenA, XenB), Dioxygenases | researchgate.net, wikipedia.org, nih.gov |

| Arthrobacter sp. JBH1 | Nitroglycerin (NG) | Old Yellow Enzyme homologs (PfvA, PfvC) | medwinpublishers.com |

| Desulfovibrio spp. | 2,4,6-Trinitrotoluene (TNT) | Reduction of nitro groups to amines | nih.gov |

| Clostridium spp. | 2,4,6-Trinitrotoluene (TNT) | Reduction and degradation to aliphatic acids | nih.gov |

Formation of Hydride-Meisenheimer Complexes in Biodegradation

A key mechanism for the microbial denitration of electron-deficient aromatic rings, such as those in dinitro- and trinitro- compounds, involves the formation of a Hydride-Meisenheimer complex. nih.gov This process is a crucial initial step in the productive metabolism of certain nitroaromatics, allowing for the removal of a nitro group as nitrite.

The mechanism proceeds by the enzymatic addition of a hydride ion (H⁻) to the electron-deficient aromatic ring. nih.gov This addition creates a transient, negatively charged intermediate known as a hydride-Meisenheimer complex. This complex is an anionic sigma-complex where the aromaticity of the ring is temporarily disrupted. nih.govnih.gov Following its formation, the complex can be protonated, which facilitates the subsequent rearomatization of the ring through the elimination of a nitro group in the form of nitrite (NO₂⁻). nih.govnih.gov

Detailed research on the biodegradation of 2,4,6-trinitrophenol (picric acid) by Rhodococcus erythropolis has provided clear evidence for this pathway. nih.govnih.gov In this system, a hydride ion is added at the C-3 position of the picric acid ring. The resulting hydride-Meisenheimer complex then accepts a proton, forming a reactive species that eliminates the nitrite group from the C-4 position, yielding 2,4-dinitrophenol. nih.gov Cell extracts of R. erythropolis were shown to transform the chemically synthesized hydride complex into 2,4-dinitrophenol, confirming its role as a key metabolic intermediate. nih.gov This strategy allows the microorganism to overcome the high stability of the polynitroaromatic ring and initiate its breakdown. nih.govnih.gov The formation efficiency of these complexes has also been correlated with the biological activity of certain nitroaromatic compounds. rsc.org

Bioremediation Strategies and Applications for Nitroaromatic Contaminants

Bioremediation offers a cost-effective and environmentally sound alternative to conventional physical and chemical methods for treating sites contaminated with nitroaromatic compounds. researchgate.netmdpi.com These biological strategies harness the metabolic capabilities of microorganisms to degrade, transform, or mineralize these pollutants. researchgate.netmdpi.com The optimal strategy often depends on site-specific factors, including the concentration of the contaminant, the environmental matrix (soil or water), and the scale of contamination. nih.gov

Common bioremediation approaches applicable to nitroaromatic contaminants include:

Bioreactors: For treating soils or water with high concentrations of contaminants, slurry-phase or solid-phase bioreactors provide a controlled environment. nih.gov These systems allow for the optimization of conditions such as nutrient levels, pH, and oxygen content to enhance microbial activity. They offer the advantage of a shorter treatment time compared to less intensive methods but can be more expensive to operate. nih.gov

Composting: This ex situ method involves mixing contaminated soil with organic materials like manure or agricultural waste. The heat generated during the composting process and the rich microbial community present can effectively degrade nitroaromatic explosives. nih.gov

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific, pre-selected microorganisms or microbial consortia with known degradative capabilities to a contaminated site. mdpi.com Biostimulation, conversely, involves modifying the environment by adding nutrients, oxygen, or other limiting factors to stimulate the activity of the indigenous microbial populations capable of degrading the contaminant. mdpi.com

Phytoremediation: This in situ strategy uses plants to remove, contain, or degrade contaminants in soil and water. nih.gov It is particularly well-suited for large areas with low to moderate levels of contamination. While the treatment time is longer, it is a low-cost and aesthetically pleasing method. The contaminated plant biomass may require careful post-harvest treatment. nih.gov

Mycoremediation: This approach specifically uses fungi, such as the white-rot fungus Phanerochaete chrysosporium, which have powerful, non-specific enzymatic systems capable of degrading a wide range of recalcitrant compounds, including TNT and other nitroaromatics. nih.govnih.gov

These strategies can be used alone or in combination to effectively remediate sites contaminated with compounds like this compound, transforming them into less harmful substances. nih.govmdpi.com

Table 2: Bioremediation Strategies for Nitroaromatic Contaminants

| Bioremediation Strategy | Description | Application Context | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Bioreactors | Controlled systems (slurry or solid-phase) for optimizing microbial degradation. | High contamination levels in soil and water. | Short treatment time, high efficiency. | High cost, labor-intensive. | nih.gov |

| Composting | Mixing contaminated soil with organic matter to enhance microbial degradation. | High contamination levels in soil. | Cost-effective, uses established technology. | Requires excavation, space-intensive. | nih.gov |

| Bioaugmentation | Introduction of specific pollutant-degrading microbes to a site. | When indigenous microbial populations are insufficient. | Can accelerate cleanup. | Introduced microbes may not survive or compete well. | mdpi.com |

| Phytoremediation | Use of plants to remove, degrade, or contain contaminants. | Large areas with low to moderate contamination. | Low cost, in situ, aesthetically pleasing. | Long treatment time, potential for contaminated biomass. | nih.gov |

| Mycoremediation | Use of fungi (e.g., white-rot fungi) and their enzymes for degradation. | Soil and water contamination. | Can degrade highly recalcitrant compounds. | Fungal growth can be sensitive to environmental conditions. | nih.gov, nih.gov |

Advanced Analytical Methodologies for Dinitrofluorene Detection

Electrochemical Detection Techniques

Electrochemical methods are particularly well-suited for the analysis of nitroaromatic compounds like 2,5-Dinitrofluorene due to the electrochemically reducible nature of the nitro group. tiscali.cz These techniques offer high sensitivity, are cost-effective, and provide an independent alternative to spectrometric and separation methods. mdpi.com

Voltammetric techniques are powerful tools for determining trace amounts of nitrated polycyclic aromatic hydrocarbons (NPAHs). tiscali.cz The choice of method often depends on the required sensitivity, with typical limits of detection around 10⁻⁷ M for Differential Pulse Polarography (DPP) and 10⁻⁸ M for Differential Pulse Voltammetry (DPV). mdpi.comnih.gov

Differential Pulse Polarography (DPP): DPP is a polarographic technique that employs discrete potential steps instead of a linear ramp. chemicool.com The analytical current is the difference between measurements taken just before and at the end of a potential step, resulting in a peak-shaped polarogram. chemicool.com This differential measurement enhances the ability to discriminate against non-faradaic capacitive currents, improving sensitivity. chemicool.com Studies on related dinitro-substituted NPAHs, such as dinitronaphthalenes, show they typically produce two distinct four-electron waves or peaks in protic media using DPP at a dropping mercury electrode (DME). researchgate.net For instance, the determination of 2,7-dinitrofluoren-9-one, a structurally similar compound, has been optimized using DPP within a concentration range of 2 × 10⁻⁷ to 1 × 10⁻⁵ mol l⁻¹. researchgate.net

Differential Pulse Voltammetry (DPV): DPV operates by superimposing small, constant amplitude pulses onto a linearly increasing potential ramp. palmsens.comopenaccesspub.org The current is sampled twice for each pulse—once just before the pulse and again just before the end of it—and the difference between these two currents is plotted against the potential. palmsens.comopenaccesspub.org This results in a sharp, peak-shaped voltammogram where the peak height is proportional to the analyte's concentration. palmsens.com DPV has been successfully applied to monitor the efficiency of chemical reduction of nitrofluorenes and for the determination of various nitro derivatives of fluorene (B118485) and 9-fluorenone (B1672902) at submicromolar concentrations. tiscali.czresearchgate.net For 2,7-dinitrofluorene (B108060), DPV at a mercury meniscus modified silver solid amalgam electrode (m-AgSAE) achieved a limit of quantification (LOQ) of 0.2 µmol L⁻¹. researchgate.net

Chromatographic and Spectrometric Techniques

HPLC Coupled with Electrospray Ionization Mass Spectrometry (ESI/MS) for Adduct Characterization

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI/MS) is a powerful analytical technique for the separation, detection, and characterization of DNA adducts formed from compounds like this compound. This method combines the high-resolution separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry.

The process involves the enzymatic digestion of DNA exposed to the compound, followed by the separation of the resulting modified nucleosides from the normal nucleosides using reverse-phase HPLC. The eluent from the HPLC column is then introduced into the ESI-MS system. Electrospray ionization is a soft ionization technique that allows large, non-volatile, and thermally labile molecules like DNA adducts to be transferred into the gas phase as intact ions, minimizing fragmentation. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for precise mass determination and identification of the adducts.

Research on the related compound 2,7-dinitrofluorene (2,7-diNF) demonstrates the utility of this approach. In one study, the reduction of a 2,7-diNF metabolite in the presence of calf thymus DNA generated adducts that were analyzed by HPLC-ESI/MS. acs.org The analysis successfully identified the major adduct as N-(deoxyguanosin-8-yl)-2-amino-7-NF, along with a minor deoxyadenosine (B7792050) adduct. acs.org Similarly, studies on other bioreductive nitroaromatic compounds have used HPLC-ESI-MS to detect and characterize DNA adducts, confirming the formation of specific molecular ions corresponding to the expected adduct structures. nih.govnih.gov For instance, analysis of a reaction between a nitro-substituted benzazolo[3,2-a]quinolinium salt and 2'-deoxyguanosine (B1662781) (2'-dG) revealed a molecular ion at m/z 528.3, consistent with the formation of a dG-adduct. nih.gov

The table below summarizes representative findings from the mass spectrometric analysis of nitroaromatic-DNA adducts, illustrating the type of data generated by this methodology.

Table 1: Representative HPLC-ESI/MS Data for Nitroaromatic-DNA Adduct Characterization

| Analyte/Reaction | Observed Ion (m/z) | Ion Type | Inferred Identity | Source |

|---|---|---|---|---|

| NBQ-38 with DNA | 528.3 | [M+H]⁺ | 2'-dG-NHBQ-38 adduct | nih.gov |

| NBQ-38 with DNA | 454.8 | - | Fragment ion | nih.gov |

| NBQ-91 with DNA | 530.7 | [M]⁺ | 2'-dG-NBQ-91 adduct | nih.gov |

³²P-Postlabeling for DNA Adduct Detection

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of identifying as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides. nih.govnih.gov This makes it particularly suitable for studying DNA damage from environmental exposures to compounds like this compound. The methodology involves several key steps: nih.gov

DNA Digestion: The DNA sample is enzymatically hydrolyzed to 3'-monophosphate deoxynucleosides.

Adduct Enrichment: The bulky, hydrophobic adducts are often enriched from the digest of normal nucleotides, for example, by nuclease P1 digestion or butanol extraction. researchgate.net

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Separation and Detection: The ³²P-labeled adducts are separated chromatographically, typically using thin-layer chromatography (TLC) or HPLC. oup.com The separated adducts are then detected and quantified by measuring their radioactive decay.

Studies on the related compound 2-nitrofluorene (B1194847) (2-NF) have extensively used the ³²P-postlabeling assay to investigate DNA adduct formation. Following oral administration of 2-NF to rats, the assay revealed the formation of multiple DNA adducts in various tissues. iarc.fr The major adduct was identified as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). iarc.fr This technique has also been instrumental in demonstrating the role of intestinal microflora in enhancing the formation of these adducts. Research comparing adduct levels in conventional versus germ-free rats showed significantly higher adduct formation in the presence of gut bacteria, highlighting their role in the metabolic activation of nitrofluorenes.

The following table presents findings from a study using ³²P-postlabeling coupled with HPLC to analyze DNA adducts in various tissues of rats administered 2-nitrofluorene, demonstrating the quantitative power of the assay.

Table 2: DNA Adduct Levels in Tissues of Conventional Rats Administered 2-Nitrofluorene (NF) or 2-Acetylaminofluorene (AAF)

| Tissue | Compound | Adduct Level (Adducts per 10⁸ Nucleotides) | Source |

|---|---|---|---|

| Liver | AAF | 140 | |

| Liver | NF | 11 | |

| Kidney | AAF | 11 | |